molecular formula C12H12N2O2 B1283357 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde CAS No. 172753-42-3

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Cat. No.: B1283357
CAS No.: 172753-42-3
M. Wt: 216.24 g/mol
InChI Key: RUVIGHZMOYVNTQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a dimethylamino group, a carbonyl group, and an aldehyde group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde typically involves the reaction of 2-aminoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative. The reaction conditions often include heating the reaction mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Reduction: 2-(Dimethylamino)-4-hydroxy-1,4-dihydroquinoline-3-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 2-(Dimethylamino)-4-hydroxy-1,4-dihydroquinoline-3-carbaldehyde
  • 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline

Uniqueness

2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is unique due to the presence of both a dimethylamino group and an aldehyde group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(dimethylamino)-4-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12-9(7-15)11(16)8-5-3-4-6-10(8)13-12/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVIGHZMOYVNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565754
Record name 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172753-42-3
Record name 2-(Dimethylamino)-4-oxo-1,4-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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